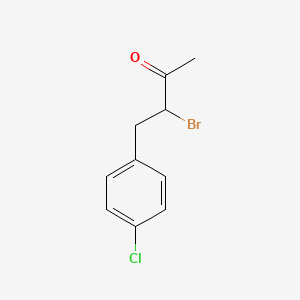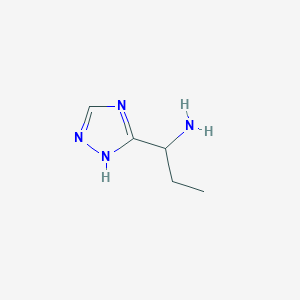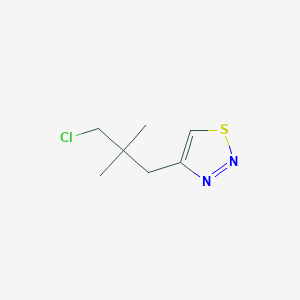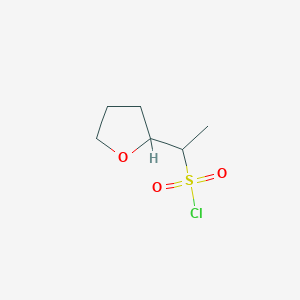
2-chloro-N-methylbenzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-methylbenzene-1-carboximidamide is an organic compound with the molecular formula C8H9ClN2 It is a derivative of benzimidamide, where a chlorine atom is substituted at the second position of the benzene ring, and a methyl group is attached to the nitrogen atom of the carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methylbenzene-1-carboximidamide typically involves the reaction of 2-chlorobenzonitrile with methylamine. The reaction is carried out under controlled conditions, usually in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme is as follows:
2-chlorobenzonitrile+methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-methylbenzene-1-carboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboximidamide group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, or other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include 2-hydroxy-N-methylbenzene-1-carboximidamide or 2-amino-N-methylbenzene-1-carboximidamide.
Oxidation: Products may include 2-chloro-N-methylbenzene-1-carboxylic acid.
Reduction: Products may include 2-chloro-N-methylbenzene-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-methylbenzene-1-carboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chlorobenzamide
- N-methylbenzamide
- 2-chloro-N-methylbenzamide
Uniqueness
2-chloro-N-methylbenzene-1-carboximidamide is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H9ClN2 |
|---|---|
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
2-chloro-N'-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3,(H2,10,11) |
InChI-Schlüssel |
OMDUAKFWQGFCRT-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C(C1=CC=CC=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(4-Methylphenyl)methyl]pyridin-3-yl}methanol](/img/structure/B13226361.png)

![Benzyl 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13226377.png)
![7-Methanesulfonyl-7-azabicyclo[4.1.0]heptane](/img/structure/B13226390.png)
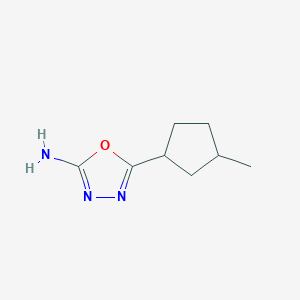
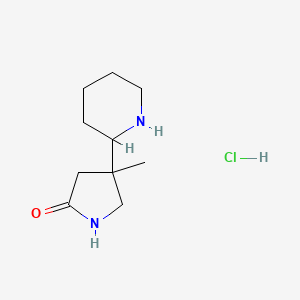
![Methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13226396.png)

